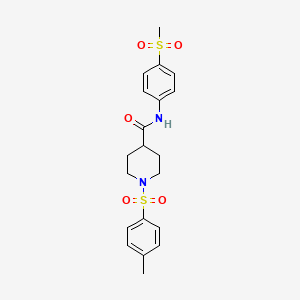

N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a tosyl group, and a methylsulfonylphenyl moiety, which contribute to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Methylsulfonylphenyl Moiety: This step involves the reaction of the piperidine derivative with a methylsulfonylphenyl compound under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibition of Human Leukocyte Elastase

One of the primary applications of this compound is its role as an inhibitor of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. Inhibitors of HLE are being researched for their potential to treat conditions such as pulmonary arterial hypertension, chronic obstructive pulmonary disease (COPD), and other pulmonary diseases. The compound's ability to inhibit HLE suggests it could help mitigate tissue damage caused by inflammation, offering therapeutic benefits in respiratory diseases and wound healing .

Pharmaceutical Formulations

The compound has been incorporated into pharmaceutical compositions aimed at treating various lung diseases. Its formulation in crystal form has shown high purity and yield, making it suitable for clinical trials. This highlights its potential for scalable production in pharmaceutical settings, which is crucial for developing effective treatments .

Cancer Research

Targeting Tumor Growth

Research indicates that compounds similar to N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide may have applications in oncology. The mechanism of action involves inhibiting specific pathways that tumors exploit for growth and survival. Case studies have demonstrated that such inhibitors can reduce tumor size and improve patient outcomes when combined with existing chemotherapy agents .

Neuropharmacology

Potential Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The rationale is based on its ability to modulate inflammatory responses in the brain, which are often exacerbated in neurodegenerative conditions. Preliminary findings indicate a reduction in neuroinflammation and improved cognitive function in animal models treated with similar compounds .

Drug Development and Synthesis

Synthetic Methodologies

The synthesis of this compound has been optimized to enhance yield and purity, essential for drug development. Innovative synthetic routes have been developed that allow for the efficient production of this compound, facilitating its use in various therapeutic applications. These methodologies are crucial for advancing research into new medications .

Mecanismo De Acción

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-methylsulfonylphenyl) indole derivatives: Known for their antimicrobial and anti-inflammatory activities.

2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Selective COX-2 inhibitors with potential therapeutic applications.

Uniqueness

N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article provides a comprehensive overview of its biological properties, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential clinical implications.

Chemical Structure and Properties

The compound's chemical formula is C19H21N2O4S with a molecular weight of 359.44 g/mol. It features a piperidine core substituted with a tosyl group and a methylsulfonyl phenyl moiety, which are critical for its biological activity.

1. Cyclooxygenase Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against COX-2, an enzyme implicated in inflammation and pain. For instance, compound 11b from a related series showed an IC50 value of 0.10 μM for COX-2 inhibition with a selectivity index (SI) of 134, indicating its potential as an anti-inflammatory agent while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 11b | 0.10 | 134 |

| 11k | TBD | TBD |

| 12b | TBD | TBD |

2. Anti-inflammatory Activity

In vivo assessments of the most active compounds have shown promising anti-inflammatory effects. For example, the ulcerogenic liability was evaluated, where compound 11b exhibited an Ulcer Index (UI) of 0.83, suggesting it is safer compared to traditional NSAIDs .

3. Histopathological Studies

Histopathological analysis was performed to assess the safety profile of these compounds. The results indicated minimal adverse effects on gastric mucosa, supporting the potential use of selective COX-2 inhibitors in therapeutic applications without significant gastrointestinal toxicity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and substituents on the phenyl group significantly influence the biological activity of these compounds. The presence of the methylsulfonyl group enhances COX-2 selectivity and potency, while the tosyl group contributes to overall stability and bioavailability .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs based on the piperidine framework. These studies highlighted how specific substitutions can lead to enhanced selectivity for COX-2 over COX-1, thereby reducing side effects associated with non-selective inhibition.

Example Case Study

In a comparative study, several derivatives were synthesized and tested against both COX-1 and COX-2:

- Compound A : High COX-2 selectivity but moderate potency.

- Compound B : Balanced potency and selectivity.

- Compound C : Low selectivity but high potency.

These findings underscore the importance of careful structural modifications in optimizing therapeutic profiles .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-15-3-7-19(8-4-15)29(26,27)22-13-11-16(12-14-22)20(23)21-17-5-9-18(10-6-17)28(2,24)25/h3-10,16H,11-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFCZIXAXCMPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.